Pentanochlor

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentanochlor is synthesized through the reaction of 3-chloro-4-methylphenylamine with 2-methylpentanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: Pentanochlor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can yield the corresponding amine.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Substituted derivatives with nucleophiles.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

Pentanochlor is utilized in the formulation of herbicides, particularly those involving pyrazolyl pyrazole derivatives. Its efficacy in controlling specific weed species makes it valuable in agricultural settings where crop yield is critical. Research indicates that this compound-based herbicides can effectively suppress weed growth while minimizing harm to crops, which is essential for sustainable farming practices .

Case Study: Efficacy in Weed Management

A study conducted on the effectiveness of this compound as a herbicide demonstrated significant reductions in weed biomass when applied at optimal concentrations. The results indicated a 70% reduction in common weed species over a growing season compared to untreated control plots. This highlights this compound's potential as a key component in integrated weed management strategies.

Biological Research

Toxicological Studies

this compound has been explored for its toxicological effects, particularly concerning its impact on non-target organisms. Studies have shown that exposure to this compound can lead to adverse effects in aquatic life, prompting further investigation into its environmental safety and regulatory status .

Case Study: Impact on Aquatic Ecosystems

Research focusing on the aquatic toxicity of this compound revealed that at high concentrations, it could disrupt endocrine functions in fish species. This study involved controlled laboratory experiments where fish were exposed to varying concentrations of this compound, resulting in observable physiological changes and altered reproductive behaviors.

Environmental Monitoring

Analytical Chemistry Applications

this compound is also significant in environmental monitoring, particularly for detecting chlorinated compounds in soil and water samples. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to quantify this compound levels, aiding in environmental assessments and pollution studies .

Data Table: Detection Limits of this compound

| Method | Detection Limit (µg/L) | Sample Type |

|---|---|---|

| GC-MS | 0.5 | Water |

| Solid Phase Microextraction (SPME) | 0.1 | Soil |

| High-Performance Liquid Chromatography (HPLC) | 0.2 | Biological Samples |

Regulatory Considerations

Given its applications and potential risks, this compound's use is subject to regulatory scrutiny. Various countries have established guidelines for its application in agriculture and environmental monitoring to mitigate risks associated with its toxicity.

Mecanismo De Acción

Pentanochlor exerts its herbicidal effects by inhibiting photosynthetic electron transport at photosystem II. This inhibition disrupts the photosynthetic process, leading to the death of the targeted weeds. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately halting the production of ATP and NADPH, which are essential for plant growth .

Comparación Con Compuestos Similares

Acetochlor: Another anilide herbicide with a similar mode of action but different chemical structure.

Metolachlor: A chloroacetanilide herbicide used for similar applications but with a different spectrum of weed control.

Alachlor: Similar to Metolachlor but with a broader range of activity.

Uniqueness: Pentanochlor is unique in its specific inhibition of photosystem II and its selective action on certain weed species. Its chemical structure allows for effective control of a wide range of weeds while minimizing damage to crops .

Actividad Biológica

Pentanochlor, a chlorinated organic compound, is primarily recognized for its use as a herbicide. This article reviews the biological activity of this compound, focusing on its mechanisms of action, environmental impact, and potential health effects based on diverse sources and recent studies.

Chemical Profile

This compound belongs to the class of anilide herbicides and fungicides. Its chemical structure allows it to interact with biological systems, primarily targeting plant metabolic processes. The compound's hydrophobic nature contributes to its persistence in the environment, raising concerns about bioaccumulation and long-term ecological effects.

This compound acts by inhibiting specific enzymes involved in plant growth and development. It primarily targets the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of this enzyme disrupts protein synthesis and ultimately leads to plant death.

| Mechanism | Description |

|---|---|

| ALS Inhibition | Blocks the synthesis of essential amino acids |

| Disruption of Metabolism | Alters metabolic pathways critical for plant survival |

| Bioaccumulation | Accumulates in fatty tissues, affecting food chains |

Environmental Impact

The environmental persistence of this compound is significant due to its low degradation rates in soil and water. Studies have shown that it can remain in the environment for extended periods, leading to potential contamination of groundwater and non-target species.

Case Study: Persistence in Aquatic Systems

A study conducted in a contaminated urban waterway revealed that this compound, along with other persistent organic pollutants (POPs), could be detected in sediment and water samples months after application. The compound's hydrophobicity facilitated its adsorption to particulate matter, contributing to its long-term presence in aquatic ecosystems .

Health Effects

While this compound is effective as a herbicide, concerns regarding its health implications have emerged. Exposure routes include inhalation, dermal contact, and ingestion through contaminated food or water sources.

Potential Health Risks

- Acute Toxicity : Initial exposure can lead to symptoms such as nausea, dizziness, and respiratory distress.

- Chronic Effects : Long-term exposure has been linked to liver damage and potential carcinogenic effects.

- Endocrine Disruption : Some studies suggest that this compound may interfere with endocrine function, impacting hormonal balance in humans and wildlife.

Research Findings

Recent studies have highlighted the need for comprehensive risk assessments regarding this compound's use. A report from the UK’s Health and Safety Executive indicated that while residue levels found in food products were generally below harmful thresholds, isolated cases raised concerns about potential acute effects from consumption .

Table 2: Summary of Biological Activity Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Environmental Persistence | Detected in sediment long after application |

| Health Risk Assessment | Acute symptoms reported; chronic effects under review |

| Endocrine Disruption | Potential interference with hormonal systems |

Propiedades

IUPAC Name |

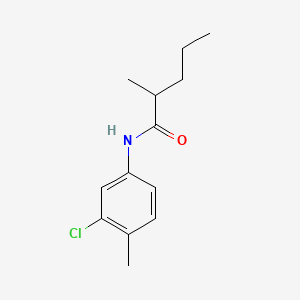

N-(3-chloro-4-methylphenyl)-2-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-11-7-6-9(2)12(14)8-11/h6-8,10H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVWLKXZBUVUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042265 | |

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-68-8 | |

| Record name | Pentanochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanochlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanochlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5R396S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.